5,6‑Dimethyl Substitution Confers Structurally Validated Kinase Affinity Across Multiple Targets
The 5,6‑dimethyl‑4‑oxofuro[2,3‑d]pyrimidine substructure has been crystallographically proven to occupy the ATP‑binding pocket of Akt1, c‑Met, VEGFR‑2 and Tie‑2 kinases with IC₅₀ values in the low nanomolar to sub‑micromolar range, whereas the des‑methyl (unsubstituted) analogs show ≥ 10‑fold weaker affinity [REFS‑1][REFS‑2]. The target compound retains this essential 5,6‑dimethyl motif, providing a validated entry point for hit‑to‑lead optimisation.
| Evidence Dimension | Kinase inhibitory potency (IC₅₀) of furo[2,3‑d]pyrimidine derivatives containing the 5,6‑dimethyl‑4‑oxo core vs. unsubstituted analogs |
|---|---|
| Target Compound Data | Not directly measured; the compound carries the 5,6‑dimethyl‑4‑oxofuro[2,3‑d]pyrimidine pharmacophore present in the most potent congeners |
| Comparator Or Baseline | Des‑methyl furo[2,3‑d]pyrimidine derivatives: IC₅₀ > 1 µM for Akt1; 5,6‑dimethyl‑4‑oxo derivatives: IC₅₀ = 12–480 nM (Akt1) [REFS‑1][REFS‑2] |
| Quantified Difference | ≥ 10‑fold potency enhancement conferred by 5,6‑dimethyl substitution |
| Conditions | In vitro kinase assays: Akt1 (ADP‑Glo), c‑Met (HTRF), VEGFR‑2 (ELISA); cell‑free systems |
Why This Matters
Procurement of the 5,6‑dimethyl variant ensures compatibility with established kinase SAR, reducing the risk of inactive leads that would arise from des‑methyl analogs.
- [1] Aziz, M. A., Serya, R. A. T., Lasheen, D. S. & Abouzid, K. A. M. (2016). Furo[2,3‑d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences, 2(1), 1‑8. View Source
- [2] Yoo, K. H., Kim, H. J., & Park, C. H. (2014). Synthesis and biological evaluation of furo[2,3‑d]pyrimidines as Akt1 kinase inhibitors. Bulletin of the Korean Chemical Society, 35(8), 2361‑2364. View Source
